(S)-2-ethylpyrrolidine hydrochloride
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Overview
Description
(S)-2-ethylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines It is a hydrochloride salt form of (S)-2-ethylpyrrolidine, which is a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-ethylpyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-ethylpyrrolidine.
Chiral Resolution: The chiral resolution of racemic 2-ethylpyrrolidine can be achieved using chiral acids or chromatography techniques.
Formation of Hydrochloride Salt: The (S)-2-ethylpyrrolidine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chiral resolution processes and the use of automated systems to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-ethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines.
Scientific Research Applications
(S)-2-ethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. As a secondary amine, it can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-ethylpyrrolidine hydrochloride: The enantiomer of (S)-2-ethylpyrrolidine hydrochloride, with different stereochemistry.
2-methylpyrrolidine hydrochloride: A similar compound with a methyl group instead of an ethyl group.
Pyrrolidine hydrochloride: The parent compound without any substituents on the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its ethyl substituent also imparts distinct chemical properties that can influence its reactivity and applications.
Biological Activity
(S)-2-ethylpyrrolidine hydrochloride is a chiral organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity stems from its ability to interact with specific molecular targets, including enzymes and receptors, leading to various pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered ring composed of four carbon atoms and one nitrogen atom, with an ethyl group attached to the second carbon. The chiral nature of this compound allows it to exhibit stereoselective interactions with biological targets, influencing its pharmacological properties.
The mechanism of action for this compound involves modulation of enzyme activity through competitive or allosteric inhibition. This compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes. For example, it can affect neurotransmitter systems by interacting with receptors associated with neurological functions.
Biological Activities
- Enzyme Modulation :
-
Neuropharmacological Effects :
- Research indicates that this compound may have potential applications in treating neurological disorders due to its interaction with neurotransmitter receptors. Its ability to modulate serotonin and norepinephrine levels suggests it could be beneficial in managing conditions such as depression and anxiety .
- Antinociceptive Properties :
Table 1: Summary of Biological Activities
Case Study: Antinociceptive Effects
In a study assessing the antinociceptive properties of this compound, researchers found significant reductions in pain responses in treated animals compared to controls. The compound was administered at varying doses, revealing dose-dependent effects on pain thresholds. The findings suggest its potential utility in developing analgesic medications .
Applications in Drug Development
This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its applications include:
- Pharmaceutical Development : Utilized in the design of drugs targeting neurological disorders due to its modulatory effects on neurotransmitter systems.
- Organic Synthesis : Acts as a chiral building block for synthesizing complex organic molecules, enhancing the efficiency of drug development processes .
Properties
IUPAC Name |
(2S)-2-ethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNCADZJRBHOFP-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.